3-isobutyl-2-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(2-methylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9(2)8-15-10(3)14-12-7-5-4-6-11(12)13(15)16/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWFXVQOKBUOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973412 | |
| Record name | 2-Methyl-3-(2-methylpropyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-03-7, 5784-51-0 | |
| Record name | 2-Methyl-3-(2-methylpropyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(2-methylpropyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 3 Isobutyl 2 Methylquinazolin 4 3h One and Its Analogues
Classical and Established Synthetic Routes to the Quinazolinone Core
Traditional methods for constructing the quinazolinone ring system have been well-established for decades and are still widely used due to their reliability. These routes typically involve the cyclization of readily available precursors derived from anthranilic acid.
Niementowski Reaction and its Variants for Quinazolinone Formation
The Niementowski reaction is a cornerstone in quinazolinone synthesis, involving the thermal condensation of an anthranilic acid with an amide. wikipedia.org In the context of synthesizing analogues of 3-isobutyl-2-methylquinazolin-4(3H)-one, this would typically involve reacting anthranilic acid with N-isobutylacetamide. The reaction, however, often requires high temperatures and can be lengthy. nih.gov
Variants of this reaction have been developed to improve yields and reaction conditions. For instance, using isatoic anhydride instead of anthranilic acid is a common modification. nih.govekb.eg Microwave-assisted Niementowski reactions have also been shown to significantly accelerate the synthesis. nih.govijprajournal.com
Condensation Reactions Involving Anthranilic Acid Derivatives and Amines
A versatile and widely employed strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of anthranilic acid derivatives with amines and a source for the C2-carbon. nih.gov For the target compound, this could involve a one-pot, three-component reaction of anthranilic acid, acetic anhydride (as the source for the 2-methyl group), and isobutylamine. researchgate.net
The general mechanism proceeds through the initial formation of N-acetylanthranilic acid, which then cyclizes to form a benzoxazinone (B8607429) intermediate. This intermediate subsequently reacts with an amine, such as isobutylamine, to yield the final 2,3-disubstituted quinazolinone. nih.gov Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate the cyclization and condensation steps. mdpi.com
Synthesis via Benzoxazinone Intermediates
A highly effective and common two-step approach to 2,3-disubstituted-4(3H)-quinazolinones involves the pre-synthesis and isolation of a benzoxazinone intermediate. nih.govresearchgate.net This method offers a controlled pathway to the desired product.
The synthesis begins with the acylation of anthranilic acid. For the target molecule, anthranilic acid is treated with acetic anhydride, often with gentle heating, to induce dehydrative cyclization and form the intermediate, 2-methyl-3,1-benzoxazin-4-one. nih.govresearchgate.netresearchgate.net This benzoxazinone is then isolated and subsequently reacted with a primary amine. nih.gov The reaction mechanism involves the nucleophilic attack of the amine (isobutylamine) on the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to afford the final this compound. researchgate.net This method is advantageous as it often leads to cleaner reactions and higher yields compared to some one-pot procedures. semanticscholar.org
Table 1: Comparison of Classical Synthetic Routes
| Method | Starting Materials | Key Intermediate | Advantages | Disadvantages |
| Niementowski Reaction | Anthranilic acid, N-isobutylacetamide | N/A | Direct, single step | Harsh conditions, long reaction times |
| Condensation Reaction | Anthranilic acid, Acetic anhydride, Isobutylamine | In situ Benzoxazinone | One-pot efficiency | Potential for side products |
| Benzoxazinone Route | Anthranilic acid, Acetic anhydride; then Isobutylamine | Isolated 2-methyl-3,1-benzoxazin-4-one | High purity, good yields semanticscholar.org | Two-step process |
Modern and Sustainable Synthetic Approaches for Quinazolinones
In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for quinazolinone synthesis. These modern approaches often lead to reduced reaction times, lower energy consumption, and improved product yields.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones from simple, readily available substrates in a single synthetic operation. mdpi.comscilit.com These reactions are highly atom-economical and often conducted under mild and environmentally benign conditions. mdpi.com
For the synthesis of 2,3-disubstituted quinazolinones, a three-component reaction can be designed involving an anthranilic acid derivative, an aldehyde or orthoester, and a primary amine. researchgate.netacs.org For example, anthranilic acid, an orthoester, and an amine can be condensed in the presence of an inexpensive and readily available catalyst like ammonium chloride under solvent-free conditions. researchgate.net Palladium-catalyzed MCRs have also been developed, showcasing the versatility of this approach. mdpi.com These methods provide a straightforward and efficient route to a diverse range of quinazolinone analogues. scispace.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a transformative technique, significantly accelerating chemical reactions. mdpi.com The application of microwave irradiation to quinazolinone synthesis often results in dramatic rate enhancements, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijprajournal.comasianpubs.orgscholarsresearchlibrary.com
This technology is applicable to many of the classical routes, including the Niementowski reaction and syntheses from benzoxazinone intermediates. nih.govscholarsresearchlibrary.com For instance, a one-pot, three-component cyclocondensation of anthranilic acid, an acyl chloride, and an amine can be performed rapidly under solvent-free microwave irradiation. researchgate.net Similarly, the reaction between anthranilamide and aldehydes can be catalyzed by Lewis acids like SbCl₃ under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in minutes with excellent yields. scispace.com The use of solid acid catalysts like HY-zeolite under microwave irradiation also provides a simple, efficient, and recyclable catalytic system for preparing 4(3H)-quinazolinones. asianpubs.org
Table 2: Modern Synthetic Approaches and Conditions
| Approach | Typical Reactants | Conditions | Key Advantages |
| One-Pot MCR | 2-aminobenzamide, aldehyde, amine | Metal or acid catalysis, often mild temp. | High efficiency, atom economy, rapid assembly mdpi.com |
| Microwave-Assisted | Anthranilic acid, orthoester, amine | Microwave irradiation (e.g., 210W, 3 min) asianpubs.org | Reduced reaction time, improved yields, eco-friendly asianpubs.orgscholarsresearchlibrary.com |
Catalyst-Free Methodologies
The synthesis of quinazolin-4(3H)-ones, including analogues of this compound, can be achieved without the use of metal catalysts, aligning with principles of sustainable chemistry. These methods often rely on thermal energy or the inherent reactivity of the starting materials to drive the cyclization and formation of the quinazolinone core.
One prominent catalyst-free approach involves a one-pot, three-component reaction (3-MCR) of isatoic anhydride, a primary amine (such as isobutylamine), and an orthoester. This reaction proceeds efficiently under classical heating at 120°C for approximately 5 hours or can be significantly accelerated using microwave irradiation, achieving excellent yields in 20–30 minutes at 140°C. rsc.org This solvent-free method is notable for its simplicity, high yields, and environmental friendliness. rsc.org
Another established catalyst- and metal-free protocol involves the reaction of 2-aminobenzamides with styrenes. In this process, the styrene is oxidized in situ to an aldehyde, which then undergoes condensation and cyclization with the 2-aminobenzamide. mdpi.com This transformation is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) and may use an additive such as p-toluenesulfonic acid (p-TsOH) and an oxidant like di-tert-butyl peroxide (DTBP). mdpi.com Although it uses an additive, the core transformation avoids transition metal catalysts. mdpi.com
These methodologies demonstrate the feasibility of producing the quinazolinone scaffold through more benign synthetic routes by eliminating the need for catalysts that can be costly, toxic, or require additional purification steps to remove from the final product.
Green Chemistry Principles in Quinazolinone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of quinazolinone derivatives to reduce environmental impact and enhance safety and efficiency. dntb.gov.ua Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the adoption of safer, renewable solvents. mdpi.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org For quinazolinone synthesis, microwave-assisted protocols lead to dramatically reduced reaction times, often from hours to minutes, and frequently result in higher product yields. nih.govresearchgate.net For instance, a one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester under microwave conditions is completed in 20-30 minutes, compared to 5 hours with conventional heating. rsc.org Similarly, iron-catalyzed cyclization reactions in water to produce quinazolinones can be efficiently performed in a microwave oven in just 30 minutes. sci-hub.cat This rapid and efficient heating reduces energy consumption and minimizes the formation of side products. frontiersin.org
Ultrasound-Assisted Synthesis (UAS): Sonochemistry, or the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation promotes reactions through acoustic cavitation, which enhances mass transfer and can activate substrates, leading to higher yields and shorter reaction times. ijsrch.comresearchgate.net UAS is particularly effective in heterogeneous reactions and can reduce energy and solvent consumption. ijsrch.comresearchgate.net For example, the synthesis of 4-tosyl quinazoline (B50416) derivatives is achieved in 30 minutes with good efficiency under ultrasonic conditions. nih.gov This technique aligns with green chemistry goals by improving reaction efficiency while often allowing for milder reaction conditions. researchgate.nettandfonline.com
Use of Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and safety. sci-hub.cat Iron-catalyzed cyclizations for quinazolinone synthesis have been successfully developed in aqueous media. sci-hub.cat Another innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea. tandfonline.comresearchgate.net These solvents are biodegradable, have low toxicity, and can be used to efficiently synthesize 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone intermediate and a primary amine. researchgate.nettandfonline.comresearchgate.net
The following table summarizes a comparison of different energy sources used in quinazolinone synthesis, highlighting the advantages of green chemistry approaches.
| Synthesis Method | Energy Source | Reaction Time | Yield | Environmental Impact |
| Conventional | Oil Bath Heating | 3–6 hours | 48–89% | High energy use, potential for side products |
| Microwave-Assisted | Microwave Irradiation | 10–20 minutes | 66–97% | Reduced energy use, faster, often cleaner reactions researchgate.net |
| Ultrasound-Assisted | Ultrasonic Waves | ~30 minutes | High | Reduced energy use, enhanced reaction rates researchgate.netnih.gov |
Functionalization and Structural Diversification of this compound Analogues
The quinazolinone scaffold is a versatile template for structural modification, allowing for extensive diversification at multiple positions to explore structure-activity relationships. The primary sites for functionalization on a this compound framework are the N-3 and C-2 positions, as well as the carbocyclic phenyl ring.
Substitution at the N-3 Position
The N-3 position of the quinazolinone core is readily functionalized, most commonly by reacting a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine. This is a key step in the synthesis of N-3 substituted quinazolinones, including the title compound where isobutylamine would be used. nih.govnih.gov This reaction allows for the introduction of a wide variety of substituents, including alkyl, aryl, and benzyl groups, by simply changing the amine used in the reaction. nih.govderpharmachemica.com
Alkylation of a pre-formed quinazolinone ring is another strategy. For instance, 2-substituted quinazolin-4(3H)-ones can be alkylated at the N-3 position using alkyl halides in the presence of a base or with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions. derpharmachemica.comjuniperpublishers.com Studies have confirmed that alkylation with alkyl halides under standard basic conditions preferentially occurs at the N-3 position rather than the O-4 position. juniperpublishers.com This regioselectivity is crucial for the controlled synthesis of N-3 functionalized analogues. rsc.org
The table below illustrates the synthesis of various N-3 substituted 2-methylquinazolin-4(3H)-ones from 2-methyl-4H-3,1-benzoxazin-4-one and different primary amines.
| Amine | N-3 Substituent | Product Name |
| Isobutylamine | Isobutyl | This compound |
| Aniline | Phenyl | 2-Methyl-3-phenylquinazolin-4(3H)-one nih.gov |
| Benzylamine | Benzyl | 3-Benzyl-2-methylquinazolin-4(3H)-one nih.gov |
| Methylamine | Methyl | 2,3-Dimethylquinazolin-4(3H)-one |
Modifications at the C-2 Position
The C-2 position offers significant opportunities for structural diversification. The substituent at this position is often determined by the choice of acylating agent used in the initial step of synthesis from anthranilic acid. For example, using acetic anhydride leads to the 2-methyl group, while butyryl chloride results in a 2-propyl group. nih.govderpharmachemica.com
For a pre-formed 2-methylquinazolinone like this compound, the methyl group itself is a reactive handle for further modifications. The active methylene (B1212753) nature of the 2-methyl group allows it to undergo condensation reactions with various aromatic or heteroaromatic aldehydes. This reaction, often carried out in the presence of a catalyst like acetic anhydride or piperidine, leads to the formation of 2-styryl or 2-(heteroaryl)vinyl quinazolinone derivatives. rsc.org This strategy effectively extends the conjugation of the system and introduces diverse aryl moieties at the C-2 position.
Furthermore, the C-2 position can be functionalized by starting with a different precursor. For example, using a 2-chloro-4(3H)-quinazolinone intermediate allows for nucleophilic substitution with amines, leading to 2-amino substituted quinazolinones. rsc.org
Derivatization of the Phenyl Ring (C-5, C-6, C-7, C-8)
Functional groups can be introduced onto the benzene (B151609) ring of the quinazolinone scaffold, primarily by using substituted anthranilic acids as starting materials. mui.ac.irmdpi.com The nature and position of substituents on the anthranilic acid (e.g., nitro, bromo, methoxy) are directly translated to the corresponding positions (C-5, C-6, C-7, or C-8) on the final quinazolinone product. mui.ac.irmdpi.com
For example, the condensation of 5-bromoanthranilic acid or 5-nitroanthranilic acid with acyl chlorides is a common method to produce 6-bromo or 6-nitro substituted quinazolinone derivatives, respectively (note the numbering change from anthranilic acid to the quinazolinone ring system). mui.ac.ir This approach provides a reliable method for systematically modifying the electronic and steric properties of the carbocyclic ring.
The table below shows examples of substituted quinazolinones synthesized from corresponding substituted anthranilic acids.
| Substituted Anthranilic Acid | Resulting Quinazolinone Substituent | Reference |
| 5-Bromoanthranilic acid | 6-Bromoquinazolin-4(3H)-one | mui.ac.ir |
| 5-Nitroanthranilic acid | 6-Nitroquinazolin-4(3H)-one | mui.ac.ir |
| 3-Nitroanthranilic acid | 8-Nitroquinazolin-4(3H)-one | mdpi.com |
| 4,5-Dimethoxyanthranilic acid | 6,7-Dimethoxyquinazolin-4(3H)-one | nih.gov |
Introduction of Heterocyclic Moieties
Incorporating other heterocyclic rings into the quinazolinone structure is a widely used strategy to generate novel compounds. These moieties can be attached at various positions, most commonly at C-2 or N-3.
At the N-3 Position: Heterocyclic rings can be introduced at the N-3 position by using a primary amine that already contains a heterocyclic system in the reaction with a 2-substituted-4H-3,1-benzoxazin-4-one. For instance, reacting 2-methyl-4H-3,1-benzoxazin-4-one with 2-aminopyridine would yield 2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one. Alternatively, a linker can be introduced at N-3, which is then used to build a heterocyclic ring.
At the C-2 Position: The C-2 position is a common site for attaching heterocyclic groups. One method involves the condensation of a 2-methylquinazolinone with a heterocyclic aldehyde, as described in section 2.3.2. Another powerful method is to start with an appropriately functionalized anthranilamide and cyclize it with a reagent containing the desired heterocycle. For example, the diazonium salt of a 3-(4-aminophenyl)-2-methylquinazolin-4-one can be reacted with active methylene compounds and subsequently cyclized with hydrazine to form quinazolinones bearing pyrazole and pyrazolinone moieties. researchgate.net Furthermore, 2-methyl-quinazolin-4(3H)-one can be used as a building block for synthesizing fused heterocyclic systems like quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines. scirp.orgekb.eg
This strategic introduction of diverse heterocyclic systems significantly expands the chemical space and allows for the fine-tuning of the molecule's properties.
Stereoselective Synthesis of Chiral Quinazolinone Analogues
While specific methods for the direct stereoselective synthesis of this compound are not extensively documented, significant progress has been made in the asymmetric synthesis of chiral quinazolinone analogues. A notable approach involves the biomimetic asymmetric reduction of quinazolinones to produce chiral dihydroquinazolinone derivatives.
One such method utilizes chiral and regenerable nicotinamide adenine dinucleotide (NAD(P)H) models. This strategy has been successfully applied to the synthesis of chiral dihydroquinazolinones, which are prevalent structural motifs in various bioactive and pharmaceutical molecules. The process involves the asymmetric reduction of the quinazolinone core, leading to products with high yields and excellent enantioselectivity, with enantiomeric excess values reaching up to 98%. dicp.ac.cn
This biomimetic approach is advantageous as it employs commercially available achiral Brønsted acids as transfer catalysts and operates under mild reaction conditions. The utility of this methodology has been demonstrated in the concise synthesis of pharmaceutically active molecules, such as bromodomain protein divalent inhibitors. dicp.ac.cn The development of these chiral and regenerable NAD(P)H models, often based on planar-chiral ferrocene, represents a straightforward pathway for accessing chiral dihydroquinazolinones. dicp.ac.cn
Below is a data table summarizing the key aspects of this biomimetic asymmetric reduction of quinazolinones.
| Parameter | Description | Reference |
| Methodology | Biomimetic asymmetric reduction | dicp.ac.cn |
| Substrate | Quinazolinones | dicp.ac.cn |
| Product | Chiral dihydroquinazolinone derivatives | dicp.ac.cn |
| Key Reagents | Chiral and regenerable NAD(P)H models, achiral Brønsted acid | dicp.ac.cn |
| Enantiomeric Excess (ee) | Up to 98% | dicp.ac.cn |
| Reaction Conditions | Mild | dicp.ac.cn |
| Significance | Provides a concise approach to pharmaceutically active molecules | dicp.ac.cn |
Biological Activity and Mechanistic Insights from in Vitro and Animal Model Studies of 3 Isobutyl 2 Methylquinazolin 4 3h One Analogues
Cellular Biological Activities (in vitro)
Antimicrobial Activity Against Specific Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger, Curvularia lunata, Fusarium graminearum, Botrytis cinerea)
Analogues of 3-isobutyl-2-methylquinazolin-4(3H)-one have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
In vitro screening against Gram-positive bacteria has shown that quinazolinone derivatives possess significant potency. For instance, certain 2-styryl-3-substituted-(3H)-quinazolin-4-one derivatives exhibited excellent activity against Staphylococcus aureus and Bacillus subtilis. saudijournals.com Similarly, studies on 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent activity against S. aureus and E. coli. nih.gov One derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, was particularly effective against E. coli with an MIC of 1.56 µg/ml. nih.gov Another study found that a 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one motif was the most active antibacterial agent against Staphylococcus aureus, with an MIC value of 1.95 μg/mL. nih.gov
The antifungal properties of these analogues have also been well-documented. The same 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivative that was effective against S. aureus also showed strong antifungal activity against Candida albicans and Aspergillus niger, with an MIC value of 3.90 μg/mL for both. nih.gov Other research on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives confirmed strong antifungal activity against several fungi, including C. albicans and A. niger. nih.gov Furthermore, specific quinazolin-4-(3H)-ones have shown good antifungal activity against plant pathogenic fungi, such as Fusarium oxysporum. researchgate.net
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| 2-Styryl-3-substituted-(3H)‒quinazolin‒4‒one derivatives | Staphylococcus aureus | 9.07‒10.54 (µM x 10-3) | saudijournals.com |
| 2-Styryl-3-substituted-(3H)‒quinazolin‒4‒one derivatives | Bacillus subtilis | 9.07‒10.54 (µM x 10-3) | saudijournals.com |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Escherichia coli | 1.56 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | Staphylococcus aureus | 25 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Candida albicans | 0.78 | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans | 3.90 | nih.gov |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Aspergillus niger | 3.90 | nih.gov |
| Quinazolin-4-(3H)-ones derivative (3e) | Fusarium oxysporum f. sp.albidinis | Good Activity | researchgate.net |
Anti-inflammatory Mechanisms in Cellular Models
The anti-inflammatory properties of quinazolinone analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). aub.edu.lb The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the unwanted side effects often arise from the inhibition of COX-1. biotech-asia.org
In vitro assays have been employed to elucidate these mechanisms. For example, a series of thioquinazolinone molecules were evaluated for their COX-1/COX-2 inhibitory activities. Several compounds showed potent and selective COX-2 inhibition, with IC50 values comparable to or better than reference drugs like diclofenac. aub.edu.lb Specifically, compound 3h from this series demonstrated a COX-2 IC50 of 0.11 µM. aub.edu.lb
Another important cellular process in inflammation is the differentiation of monocytes into macrophages. This process can be induced in cellular models, such as with phorbol (B1677699) 12-myristate 13-acetate (PMA) in THP-1 cells. Certain thioquinazolinone analogues have been shown to inhibit this differentiation efficiently. aub.edu.lb Compound 3h was particularly potent, inhibiting monocyte-to-macrophage differentiation with an IC50 of 0.13 µM, a significantly stronger effect than the reference drug diclofenac. aub.edu.lb This suggests that these compounds can modulate early inflammatory events at the cellular level. aub.edu.lb
| Compound | Assay | Activity (IC50 in µM) | Source |
|---|---|---|---|
| Thioquinazolinone (3h) | COX-2 Inhibition | 0.11 | aub.edu.lb |
| Thioquinazolinone (3j) | COX-2 Inhibition | 0.16 | aub.edu.lb |
| Thioquinazolinone (2c) | COX-2 Inhibition | 0.18 | aub.edu.lb |
| Thioquinazolinone (3b) | COX-2 Inhibition | 0.19 | aub.edu.lb |
| Thioquinazolinone (3h) | PMA-induced THP-1 Differentiation Inhibition | 0.13 | aub.edu.lb |
| Thioquinazolinone (2c) | PMA-induced THP-1 Differentiation Inhibition | 4.78 | aub.edu.lb |
| Diclofenac (Reference) | PMA-induced THP-1 Differentiation Inhibition | 4.86 | aub.edu.lb |
Antiviral Activities in Cellular Assays (e.g., Vaccinia virus)
A number of quinazolin-4(3H)-one derivatives have been evaluated for their antiviral properties against a range of DNA and RNA viruses. internationalscholarsjournals.comnih.govnih.gov Cellular assays, typically using cell lines like human embryonic lung (HEL) cells, are fundamental for this screening. internationalscholarsjournals.comnih.gov The antiviral activity is measured by the compound's ability to inhibit the virus-induced cytopathic effect, with the 50% effective concentration (EC50) or minimum inhibitory concentration (MIC) being key parameters. internationalscholarsjournals.comnih.gov
Specific activity against Vaccinia virus has been noted in several studies. A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested, with one compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibiting the most potent activity against Vaccinia virus with an MIC of 1.92 µg/ml in E(6)SM cell culture. nih.gov Another study identified novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia agents, with one analogue displaying an EC50 value of 1.7 µM. nih.gov These findings highlight the potential of the quinazolinone scaffold in developing agents against poxviruses. nih.govnih.gov
| Compound Class/Name | Virus | Cell Line | Activity | Source |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone (4) | Vaccinia virus | E(6)SM | MIC: 1.92 µg/ml | nih.gov |
| 3-hydroxy-quinazoline-2,4(1H,3H)-dione analogue (24b11) | Vaccinia virus | HEL | EC50: 1.7 µM | nih.gov |
| 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-one (QOPD) | Vaccinia virus | HEL | Specific antiviral activity noted | internationalscholarsjournals.com |
| 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-one (QAA) | Vaccinia virus | HEL | Specific antiviral activity noted | internationalscholarsjournals.com |
Exploratory Pharmacological Studies in Animal Models (Mechanistic Focus)
In Vivo Target Engagement and Mechanistic Biomarker Analysis
A key aspect of developing new antimicrobial agents is understanding how they interact with their targets within a living organism. For quinazolinone-based antibiotics, a primary mechanism identified is the impairment of bacterial cell wall biosynthesis. nih.gov This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are DD-transpeptidases essential for cross-linking the peptidoglycan layers of the bacterial cell wall. nih.govacs.org
Studies have documented that specific quinazolinone analogues bind to PBP2a, the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.gov This binding inhibits the protein's function, disrupting cell wall synthesis and leading to bacterial cell death. The engagement of this target has been confirmed through functional assays. nih.gov It has also been shown that these antibiotics can inhibit other PBPs, such as PBP1 of S. aureus, indicating a broader targeting of structurally similar enzymes. nih.gov This mechanism distinguishes quinazolinones as non-β-lactam antibacterials that target PBPs, offering a potential new strategy to combat resistant bacterial strains. acs.org
Efficacy Assessments in Disease Models (e.g., Mouse Peritonitis Model of MRSA Infection, Neutropenic Thigh Infection Model)
To evaluate the real-world potential of these compounds, their efficacy is tested in established animal models of infection. The mouse peritonitis model is an acute infection model where the primary endpoint is survival, making it suitable for initial in vivo screening. acs.org In this model, a novel quinazolinone antibiotic, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, demonstrated excellent efficacy against a clinical MRSA isolate, with a median effective dose (ED50) of 9.4 mg/kg after intravenous administration. nih.gov
The neutropenic thigh infection model is a standard for assessing the in vivo potency of antibacterial agents, as it allows for the reproducible replication of bacteria in soft tissue. researchgate.netnih.gov This model has been used to further validate the efficacy of promising quinazolinone analogues. acs.org For example, one lead compound showed superior efficacy in the mouse neutropenic thigh MRSA infection model compared to earlier analogues. acs.org In a similar model using MRSA-infected neutropenic mice, treatment with a novel thiazolylketenyl quinazolinone analogue in combination with cefdinir (B1668824) resulted in a significant reduction in the bacterial burden. researchgate.net
| Compound Class | Animal Model | Infection | Efficacy Result | Source |
|---|---|---|---|---|
| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (2) | Mouse Peritonitis Model | MRSA | ED50 of 9.4 mg/kg | nih.gov |
| Quinazolinone analogue (27) | Neutropenic Thigh Model | MRSA | Demonstrated efficacy, superior to earlier analogues | acs.org |
| Thiazolylketenyl quinazolinone (TQ 4) + Cefdinir | Neutropenic Thigh Model | MRSA | 1.6 log reduction in bacterial burden vs. control | researchgate.net |
Pharmacodynamic Studies in Animal Models (e.g., Reduction in Edema Volume)
Pharmacodynamic studies in animal models help to characterize the physiological effects of a compound. For anti-inflammatory agents, the carrageenan-induced rat paw edema test is a classic and widely used model. biotech-asia.orgresearchgate.net In this test, inflammation is induced by injecting carrageenan into the rat's paw, causing a measurable swelling (edema). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this edema volume over time compared to a control group. biotech-asia.org
Several studies have used this model to evaluate the in vivo anti-inflammatory activity of novel 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives. biotech-asia.orgresearchgate.net Results showed that many of the tested compounds exhibited significant inhibition of paw edema. biotech-asia.org For example, one study found that a specific derivative, 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide (B32628), showed higher anti-inflammatory activity than the standard drug indomethacin. biotech-asia.org Another investigation of newly synthesized 2,3-disubstituted quinazolin-4-(3H)ones found that compounds QB2 and QF8 demonstrated significant anti-inflammatory properties in the same edema model. researchgate.net These studies confirm that the in vitro anti-inflammatory mechanisms translate to effective pharmacodynamic activity in a live animal model.
| Compound Class/Name | Animal Model | Result | Source |
|---|---|---|---|
| 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide (11b) | Carrageenan-induced rat paw edema | Showed higher anti-inflammatory activity than indomethacin | biotech-asia.org |
| 2,3-disubstituted quinazolin-4-(3H)one (QB2) | Carrageenan-induced rat paw edema | Significant anti-inflammatory properties | researchgate.net |
| 2,3-disubstituted quinazolin-4-(3H)one (QF8) | Carrageenan-induced rat paw edema | Significant anti-inflammatory properties | researchgate.net |
| 2-methyl-3-substituted 4-(3H)- quinazolinone derivatives (general) | Carrageenan-induced rat paw edema | Most tested compounds exhibited significant inhibition of edema | biotech-asia.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Isobutyl 2 Methylquinazolin 4 3h One Derivatives
Identification of Key Pharmacophoric Features for Biological Activity
The quinazolin-4(3H)-one core is a fundamental pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. eipublication.com Its diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects, stem from this core structure. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies consistently highlight several key features of the quinazolinone scaffold that are crucial for its biological effects:
The Fused Ring System: The inherent structure of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring is the foundational element. nih.gov
Substitutions at C-2 and N-3: The potency and selectivity of quinazolinone derivatives are heavily dependent on the nature of the substituents at the 2nd and 3rd positions. nih.govresearchgate.net The presence of a methyl group at C-2 and various alkyl or aryl groups at N-3 are common starting points for derivatization.
The Carbonyl Group at C-4: The keto group at the 4th position is a defining feature of the 4(3H)-quinazolinone isomer and is integral to its chemical identity and interactions. researchgate.net
Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold, particularly at positions 6 and 8, are vital for modulating activity. nih.gov
These elements collectively form the basic pharmacophore model for this class of compounds, providing a blueprint for designing new derivatives with enhanced or specific biological activities.
Impact of Substituent Variations on Potency and Selectivity
Systematic modifications of the 3-isobutyl-2-methylquinazolin-4(3H)-one structure have demonstrated that even minor changes can lead to significant shifts in biological potency and target selectivity.
The substituents at the N-3 and C-2 positions of the quinazolinone ring are pivotal in defining the molecule's interaction with biological targets.
N-3 Position: Replacing the isobutyl group at the N-3 position with various substituted aromatic rings is a common strategy. For instance, the presence of a substituted aromatic ring at this position is considered essential for antimicrobial activities. nih.gov Studies have shown that introducing moieties like a 2-aminophenyl group can enhance anticonvulsant activity. nih.gov The introduction of different heterocyclic moieties at this position has also been shown to increase anti-inflammatory potential. nih.gov
C-2 Position: The methyl group at the C-2 position can be replaced with other alkyl or aryl groups to modulate activity. For example, in a series of quinazolinone-oxadiazole hybrids, analogues with a propyl substitution at the C-2 position were found to be more potent anticancer agents compared to other analogues. rsc.org The introduction of groups like methyl, amine, or thiol at the C-2 position is considered crucial for antimicrobial activity. nih.gov
The interplay between the substituents at these two positions is critical. The following table summarizes representative findings on how substitutions at C-2 and N-3 influence biological activity.
| Base Scaffold | C-2 Substituent | N-3 Substituent | Target Activity | Observation | Reference |
| Quinazolin-4(3H)-one | -CH₃ | -(p-chlorobenzylideneamino)phenyl | Anti-inflammatory | Showed better activity than other substituted phenyl derivatives. | nih.gov |
| Quinazolin-4(3H)-one | -Propyl | -[2-(5-phenyl-1,3,4-oxadiazol-2-yl)] | Anticancer (HeLa) | More potent than other alkyl substitutions at C-2. | rsc.org |
| Quinazolin-4(3H)-one | -CH₃, -SH, -NH₂ | Substituted aromatic ring | Antimicrobial | These groups are essential for antimicrobial activity. | nih.gov |
| Quinazolin-4(3H)-one | -CH₃ | -2-aminophenyl | Anticonvulsant | Increased anticonvulsant activity was observed. | nih.gov |
The introduction of halogens and nitro groups onto the benzene ring of the quinazolinone scaffold is a well-established strategy for enhancing biological efficacy.
Halogenation: The presence of halogen atoms, such as chlorine, bromine, or fluorine, on the aromatic ring significantly impacts the electronic properties and lipophilicity of the molecule, often leading to improved activity. SAR studies have revealed that substitution with a halogen atom at positions 6 and 8 can markedly improve antimicrobial activities. nih.gov For example, the substitution of the quinazolinone's main aromatic ring with iodine at positions 6 and 8 significantly improved antibacterial activity in N3-sulfonamide derivatives. nih.gov Similarly, the presence of a chlorine atom at position 7 has been shown to favor anticonvulsant activity. nih.gov In anticancer studies, halogen-substituted 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutic agents. researchgate.net
Nitro Groups: The nitro group (NO₂) is a strong electron-withdrawing group that can dramatically alter a molecule's properties. In some pyrido[3,4-g]quinazoline derivatives, replacing an amino group with a nitro group led to a significant change in inhibitory activity against specific protein kinases. mdpi.com The introduction of a nitro group can reshape the electron donor-acceptor properties, which is critical for interactions with biological targets. mdpi.com However, the effect can be complex; in one study on antimicrobial agents, a strong electron-withdrawing nitro group severely dropped the activity against S. aureus compared to a chloro-substituted analogue. nih.gov
The table below illustrates the impact of these substitutions.
| Base Scaffold | Substitution | Position | Target Activity | Observation | Reference |
| N3-sulfonamide quinazolinone | Iodine | 6 and 8 | Antibacterial | Significantly improved activity. | nih.gov |
| Quinazolin-4(3H)-one | Chlorine | 7 | Anticonvulsant | Favorable for activity. | nih.gov |
| Pyrido[3,4-g]quinazoline | -NO₂ vs -NH₂ | 10 | Kinase Inhibition (DYRK3/CLK4) | The nitro derivative was a more efficient inhibitor. | mdpi.com |
| 2,3-disubstituted quinazolinone | p-NO₂ phenyl | - | Antibacterial (S. aureus) | Activity dropped severely compared to halogenated versions. | nih.gov |
Fusing or incorporating other heterocyclic rings into the quinazolinone structure is a powerful strategy for creating hybrid molecules with novel or enhanced biological activities. nih.govrsc.org This approach leverages the pharmacological properties of multiple scaffolds within a single molecule.
Fused Heterocycles: The fusion of an additional ring to either the pyrimidine or the benzene part of the quinazolinone core creates polycyclic systems with distinct properties. researchgate.net For example, the fusion of an aliphatic ring to the benzene moiety can have determinant effects on the biological properties. researchgate.net
Incorporated Heterocycles: Attaching other heterocyclic rings, such as oxadiazoles (B1248032), thiadiazoles, or imidazoles, often at the N-3 position, is a common and effective derivatization technique. nih.govnih.gov A study found that several active anticonvulsant compounds all contained a 5-membered heterocyclic ring system (like oxadiazoles or thiadiazoles) in the substitution at position 3. nih.gov Similarly, linking quinazolinone to thiazolidinone or azetidinone moieties has been explored to develop potent anti-inflammatory agents. nih.gov The hybridization of quinazolinone with a 1,2,4-triazole (B32235) thioether moiety resulted in compounds with potent activity against phytopathogenic bacteria. mdpi.com
This molecular hybridization can lead to compounds that interact with multiple biological targets or exhibit improved pharmacokinetic profiles. nih.gov
Conformational Analysis and Bioactivity Correlations
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis, often aided by computational modeling, seeks to understand the preferred spatial arrangement of a molecule and how this correlates with its activity. For quinazolinone derivatives, studies have used molecular modeling to analyze ligand-receptor interactions. researchgate.net For instance, in the development of vitronectin receptor antagonists, a molecular model was built to understand how different functionalities on the quinazolinone scaffold interact with the receptor. researchgate.net The analysis revealed that the N-methylation of the quinazolinone nitrogen led to a complete loss of activity, which was explained by the resulting conformational changes and loss of key interactions within the binding site. researchgate.net Such studies are crucial for the rational design of new inhibitors, as they provide insights into the optimal geometry required for potent bioactivity.
Ligand-Target Interaction Hypothesis Generation from SAR Data
The collective data from SAR studies allow researchers to formulate hypotheses about how these molecules bind to their specific biological targets at an atomic level. By observing which structural modifications increase or decrease activity, scientists can infer which parts of the molecule are involved in key binding interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
For example, in the study of quinazolinone-based vitronectin receptor antagonists, SAR data combined with molecular docking suggested that the quinazolinone core and an arylsulfonamide group were involved in key interactions with the receptor. researchgate.net Docking studies of quinazoline (B50416) derivatives into the active site of enzymes like VEGFR-2 have shown the quinazoline scaffold making specific cation-pi interactions with lysine (B10760008) residues and hydrophobic interactions with other residues like valine and leucine (B10760876). nih.gov Similarly, docking of quinazolinone derivatives into the colchicine (B1669291) binding site of tubulin revealed specific hydrophobic interactions with several alanine (B10760859) and leucine residues. nih.gov These ligand-target interaction hypotheses are invaluable for guiding the next cycle of drug design, allowing for the creation of new molecules with optimized binding affinity and selectivity. researchgate.netijfmr.com
Computational Chemistry and Cheminformatics for 3 Isobutyl 2 Methylquinazolin 4 3h One Research
Molecular Docking Simulations to Elucidicate Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-isobutyl-2-methylquinazolin-4(3H)-one and its analogs, docking simulations are crucial for understanding how these compounds interact with the active sites of various protein targets. Studies on the broader quinazolin-4(3H)-one class have explored binding modes with several key enzymes implicated in disease.
EGFRwt-TK (Epidermal Growth Factor Receptor, wild-type Tyrosine Kinase): Quinazolin-4(3H)-one derivatives have been docked into the ATP-binding site of EGFR kinase. These simulations revealed key interactions, such as hydrogen bonds with residues like Met793 and Thr790, and pi-cation interactions with Lys745, which are crucial for inhibitory activity nih.gov.
Thymidylate Synthase (TS): As a target for cancer chemotherapy, TS has been studied with quinazoline (B50416) antifolate derivatives. Docking studies show that the quinazoline ring often forms hydrophobic contacts with residues such as Leu192, Leu221, and Tyr258 within the enzyme's binding pocket nih.gov.
Dihydrofolate Reductase (DHFR): Numerous studies have docked quinazolinone analogs into the active site of human DHFR. The simulations indicate that these compounds can occupy the same cavity as the natural ligand, folic acid, and the known inhibitor, methotrexate researchgate.netresearchgate.net. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.
PBP2a (Penicillin-Binding Protein 2a): In the fight against methicillin-resistant Staphylococcus aureus (MRSA), PBP2a is a critical target. In silico docking has been used to discover quinazolinone-based antibiotics that bind to PBP2a, impairing bacterial cell-wall biosynthesis rcsb.org. Some derivatives have been shown to exhibit binding patterns similar to known lead quinazolinone inhibitors within the allosteric site of PBP2a researchgate.net.
| Target Protein | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|
| EGFRwt-TK | Met793, Thr790, Lys745, Val726 | Hydrogen bonds, Pi-cation, Alkyl/Pi-alkyl | nih.gov |
| Thymidylate Synthase | Leu192, Leu221, Tyr258 | Hydrophobic contacts, Stacking interactions | nih.gov |
| Dihydrofolate Reductase | Leu 22, Phe 31, Pro 61 | Hydrophobic contacts | nih.gov |
| PBP2a | Agn104, Lys273, Tyr297 | Hydrogen bonds, Hydrophobic interactions | semanticscholar.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or property descriptors of compounds with their biological activities. For quinazolin-4(3H)-one derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in designing more potent molecules. nih.gov
These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For instance, a QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors developed robust models with high internal and external predictive power nih.govresearchgate.net. Such models guide the rational design of new derivatives by highlighting specific structural modifications that are likely to enhance potency. The statistical validation of these models is critical to ensure their reliability for predicting the activity of novel compounds. nih.gov
| Model | Correlation Coefficient (R²) | Cross-validated Correlation Coefficient (Q²) | Predicted Correlation Coefficient (R²pred) | Reference |
|---|---|---|---|---|
| CoMFA | 0.855 | 0.570 | 0.657 | nih.gov |
| CoMSIA | 0.895 | 0.599 | 0.681 | nih.gov |
| Model 1 (unspecified) | 0.919 | 0.819 | 0.7907 | researchgate.net |
Molecular Dynamics Simulations for Ligand-Protein Stability Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation of quinazolin-4(3H)-one derivatives within the target's active site. By simulating the movements of atoms and molecules, researchers can confirm that key binding interactions are maintained. nih.gov
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand-protein complex over the simulation period (e.g., 100-250 ns) suggests a stable binding mode researchgate.netnih.gov. For example, MD simulations of a potent quinazolin-4(3H)-one derivative targeting VEGFR2 showed high stability, with the complex's RMSD values remaining low (around 1-2 Å) and crucial hydrogen bond interactions being maintained for over 90% of the simulation time nih.gov.
| Target Protein | Simulation Duration | Key Stability Metric | Observation | Reference |
|---|---|---|---|---|
| Tubulin | 250 ns | RMSD ~1.15 Å | Confirmed stability of the ligand-receptor complex. | researchgate.net |
| VEGFR1 / VEGFR2 | Not Specified | RMSD ~1-2 Å | Ligand-protein complexes exhibited high stability. | nih.gov |
| PDE7A | 100 ns | RMSD ~2.3 Å | The docked complex was stable during the simulation. | nih.gov |
In Silico ADME Prediction for Research Compound Prioritization
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to computationally estimate these properties for research compounds like this compound and its analogs. These predictions help in prioritizing compounds with favorable drug-like properties, thereby reducing late-stage attrition. nih.gov
Commonly used ADME prediction tools assess parameters against criteria like Lipinski's Rule of Five, which helps evaluate a compound's potential for oral bioavailability. Studies on quinazolin-4(3H)-one derivatives often include predictions of properties such as aqueous solubility, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. For instance, in silico analyses of some quinazolinone derivatives have shown better predicted ADME values than the established drug lapatinib nih.gov.
| Compound Class | Lipinski's Rule of Five | Predicted Property | Outcome | Reference |
|---|---|---|---|---|
| Quinazoline-4(3H)-ones | Qualified | Drug Likeliness | Favorable | researchgate.net |
| Quinazolin-4(3H)-one-morpholine hybrids | Not Specified | Physicochemical parameters | Favorable drug-like properties | nih.govresearchgate.net |
| Quinazolin-4(3H)-one analogs | Not Specified | Pharmacokinetic profiling | Identified feasible drug candidates | nih.gov |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the quinazolin-4(3H)-one scaffold, virtual screening can be used to identify novel derivatives with potential therapeutic activity.
This process can be either ligand-based, searching for molecules with similar properties to a known active compound, or structure-based, docking a library of compounds into the target's binding site. For example, in silico screening followed by chemical synthesis led to the discovery of a quinazolinone-based antibiotic effective against MRSA by targeting PBP2a rcsb.org. This approach accelerates the identification of promising hit compounds from vast chemical spaces, which can then be synthesized and tested experimentally.
| Screening Method | Compound Scaffold | Identified Target/Activity | Outcome | Reference |
|---|---|---|---|---|
| In silico docking and screening | Quinazolinones | PBP2a (MRSA) | Discovery of an effective antibiotic. | rcsb.org |
| Virtual Screening | 6-methylquinazolin-4(3H)-one | BRD9 epigenetic reader | Identification of novel binders. | cnr.it |
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. For quinazolin-4(3H)-one derivatives, DFT studies can provide insights that are complementary to molecular mechanics-based methods like docking and MD.
These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. DFT has been used to study the regioselectivity of reactions in the synthesis of quinazolin-4-one-isoxazole hybrids and to calculate parameters like electronegativity, hardness, and electrophilicity, which help in understanding the molecule's behavior. nih.govsemanticscholar.org
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Activation Energy | Energy barrier for a chemical reaction. | Predicts reaction feasibility and product favorability. | nih.gov |
| Energy Gap (Egap) | Difference between HOMO and LUMO energies. | Indicates chemical reactivity and stability. | semanticscholar.org |
| Hardness (η) / Softness (S) | Resistance to change in electron configuration. | Relates to the stability of the molecule. | semanticscholar.org |
| Electrophilicity (ω) | Measure of the energy lowering of a system when it accepts electrons. | Predicts reactivity in polar reactions. | semanticscholar.org |
Advanced Analytical and Spectroscopic Techniques for Research Characterization of Quinazolinone Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C, 2D NOESY) for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D techniques like NOESY reveal through-space correlations between protons, aiding in the confirmation of stereochemistry and conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of a quinazolinone derivative provides characteristic signals for the aromatic protons of the quinazoline (B50416) core and the protons of the substituent groups. For a compound like 3-isobutyl-2-methylquinazolin-4(3H)-one, one would expect to observe distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene (B151609) ring. The isobutyl group at the N-3 position would show a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The methyl group at the C-2 position would appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinazolinone ring is typically observed at a downfield chemical shift (around δ 160-170 ppm). The C-2 carbon and the aromatic carbons would resonate in the range of δ 120-150 ppm. The carbons of the isobutyl and methyl substituents would appear in the upfield region of the spectrum.
2D NOESY Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for establishing the spatial proximity of protons. For this compound, a NOESY experiment would be expected to show correlations between the protons of the N-3 isobutyl group and the protons on the C-2 methyl group, as well as with the H-8 proton of the quinazoline ring, confirming their close spatial arrangement.
Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-Dimethylquinazolin-4(3H)-one | 7.96-7.94 (d, 1H), 7.77-7.73 (t, 1H), 7.46-7.42 (t, 1H), 7.42-7.40 (d, 1H), 3.35 (s, 3H), 2.59 (s, 3H) | 168.77 (C=O), 140.37, 134.91, 130.74, 129.04, 127.82, 117.24, 114.52, 25.26, 20.92 | orientjchem.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | 7.92-7.90 (d, 2H), 7.30-7.27 (m, 2H), 6.50 (s, 2H), 2.07 (s, 3H) | 173.21 (C=O), 151.18, 135.00, 132.27, 122.89, 117.04, 116.82, 109.99, 20.78 | orientjchem.org |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | 8.25 (d, 1H), 7.75 (t, 1H), 7.55-7.45 (m, 6H), 7.25 (d, 1H), 2.20 (s, 3H) | 162.2, 154.9, 147.1, 137.5, 134.5, 129.2, 128.8, 128.0, 126.9, 126.7, 120.8, 22.8 |
Note: The data presented is for analogous compounds and serves to illustrate the expected spectral features.
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds, providing both retention time and mass spectral data.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the quinazolinone structure, with common losses including the isobutyl group, methyl group, and CO molecule. HRMS would confirm the elemental composition of C₁₃H₁₆N₂O.
Table 2: Representative Mass Spectrometry Data for Analogs of this compound
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 2-Methylquinazolin-4(3H)-one | EI | 160 [M]⁺ | 132, 119, 90 | nist.gov |
| 3-Phenyl-2-thio-quinazolin-4(3H)-one | EI | 340 [M]⁺ | 295, 267, 253, 221, 119, 77 | sapub.org |
Note: The data presented is for analogous compounds and serves to illustrate the expected mass spectral features.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the quinazolinone ring, typically in the range of 1680-1660 cm⁻¹. Other characteristic bands would include those for C=N stretching, aromatic C-H stretching, and aliphatic C-H stretching.
Table 3: Representative IR Spectroscopy Data for Analogs of this compound
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Reference |
| 2,3-Dimethylquinazolin-4(3H)-one | 1743 | C=O stretching | orientjchem.org |
| 3020 | Aromatic C-H stretching | orientjchem.org | |
| 2929, 2846 | Aliphatic C-H stretching | orientjchem.org | |
| 3-Amino-2-methylquinazolin-4(3H)-one | 1700 | C=O stretching | derpharmachemica.com |
| 3405 | N-H stretching (amine) | derpharmachemica.com | |
| 1593 | C=N stretching | derpharmachemica.com |
Note: The data presented is for analogous compounds and serves to illustrate the expected IR spectral features.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions of the aromatic system and the carbonyl group. The exact position of the absorption maxima (λ_max) can be influenced by the solvent and the substituents on the quinazolinone core. researchgate.net
Table 4: Representative UV-Vis Spectroscopy Data for Analogs of this compound
| Compound | Solvent | λ_max (nm) | Type of Transition | Reference |
| 2,3-Dimethylquinazolin-4(3H)-one | Ethanol | 214, 250, 263 | π→π | orientjchem.org |
| 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol | 230, 245, 320 | π→π, n→π | orientjchem.org |
| Various quinazoline derivatives | Acetonitrile | 240-300, 310-425 | π→π, n→π* | researchgate.net |
Note: The data presented is for analogous compounds and serves to illustrate the expected UV-Vis spectral features.
X-Ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently reported, analysis of related structures reveals key features of the quinazolinone scaffold. nih.govresearchgate.net For instance, the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one shows a planar quinazolinone ring system. nih.gov In the solid state, these molecules often exhibit π-π stacking interactions and hydrogen bonding, which influence their crystal packing. nih.gov
Due to the lack of specific experimental data for this compound, a data table for its X-ray crystallographic parameters cannot be provided.
Future Directions and Emerging Research Opportunities in Quinazolinone Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, the structural class to which 3-isobutyl-2-methylquinazolin-4(3H)-one belongs, has been an area of intense focus. Traditional methods are being supplemented and replaced by more efficient, environmentally friendly, and versatile synthetic strategies.
Recent advancements include the development of one-pot, multicomponent reactions that allow for the construction of complex quinazolinone derivatives from simple starting materials in a single step. rsc.org These methods offer significant advantages in terms of time, cost, and resource efficiency. For instance, catalyst- and solvent-free conditions have been successfully employed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, aligning with the principles of green chemistry. rsc.org
Metal-catalyzed synthesis, including the use of copper and zinc catalysts, has also emerged as a powerful tool for forging the quinazolinone core under mild conditions. nih.gov Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for various quinazolinone derivatives. nih.govingentaconnect.com These novel methodologies could be adapted for the large-scale and diverse synthesis of this compound and its derivatives, facilitating further biological evaluation.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, and rapid access to diverse analogues. |
| Catalyst- and Solvent-Free Synthesis | Environmentally friendly "green" chemistry approach. | Reduced waste, lower cost, and simplified purification. |
| Metal-Catalyzed Synthesis | Utilizes catalysts like copper and zinc. | Mild reaction conditions and high yields. nih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Significantly reduced reaction times and improved efficiency. nih.govingentaconnect.com |
Exploration of New Biological Targets and Mechanisms of Action for Quinazolinone Scaffolds
Quinazolinone derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.comresearchgate.netresearchgate.netmdpi.com A key area of future research lies in identifying novel biological targets and elucidating the precise mechanisms of action for these compounds.
In oncology, while the inhibition of protein kinases like the epidermal growth factor receptor (EGFR) is a well-established mechanism for some quinazolinones, researchers are now exploring other targets. wisdomlib.org These include tubulin polymerization, dihydrofolate reductase (DHFR), and poly-(ADP-ribose) polymerase (PARP). nih.govnih.govnih.gov Investigating the potential of this compound to interact with these or other novel cancer-related targets could unveil new therapeutic opportunities.
Beyond cancer, the diverse pharmacological profile of quinazolinones suggests that they may interact with a wide array of biological targets relevant to other diseases. High-throughput screening and target identification technologies will be instrumental in uncovering these new applications.
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates.
In the context of quinazolinone chemistry, AI and ML can be employed for:
Virtual Screening: To rapidly screen large libraries of virtual quinazolinone compounds against specific biological targets, identifying those with the highest predicted binding affinity. intimal.edu.my
Quantitative Structure-Activity Relationship (QSAR) Analysis: To build predictive models that correlate the structural features of quinazolinone derivatives with their biological activity, guiding the design of more potent compounds. nih.gov
De Novo Drug Design: To generate novel quinazolinone structures with desired pharmacological properties from scratch. springernature.com
ADME/T Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new quinazolinone candidates, helping to identify those with favorable drug-like characteristics early in the discovery process. nih.govintimal.edu.my
Design and Synthesis of Hybrid Molecules and Prodrug Strategies for Enhanced Research Properties
To enhance the therapeutic potential and overcome limitations of existing quinazolinone compounds, researchers are increasingly exploring the design of hybrid molecules and prodrug strategies.
Hybrid molecules are created by covalently linking the quinazolinone scaffold with another pharmacologically active moiety. nih.govrsc.orgnih.gov This approach aims to create synergistic effects, improve target selectivity, or overcome drug resistance. For example, quinazolinone has been hybridized with other heterocyclic systems like isoxazoline, thiazolidinone, and triazole to generate novel compounds with enhanced biological activities. nih.govmdpi.comresearchgate.net
Prodrug strategies involve modifying the quinazolinone structure to improve its physicochemical properties, such as solubility and bioavailability. scilit.com The prodrug is inactive in its initial form but is converted into the active drug within the body. This can lead to improved drug delivery and reduced side effects.
Applying these strategies to this compound could lead to the development of second-generation compounds with superior therapeutic profiles.
Application of Quinazolinone Scaffolds in Material Science and Other Non-Pharmacological Fields
While the primary focus of quinazolinone research has been in pharmacology, recent studies have begun to explore their potential in other scientific domains, particularly material science.
Certain quinazolinone derivatives have been found to exhibit interesting luminescence properties, making them promising candidates for the development of fluorescent probes, biological imaging reagents, and luminescent materials. researchgate.netrsc.orgnih.gov The excellent biocompatibility and low toxicity of some of these compounds further enhance their suitability for bioimaging applications. rsc.org
The investigation into the photophysical properties of this compound and its derivatives could open up new avenues for its application beyond medicine, in areas such as diagnostics, sensors, and optoelectronics.
Investigation of Natural Product-Inspired Quinazolinone Analogues
Natural products have historically been a rich source of inspiration for the design of new drugs. mdpi.com Several quinazolinone alkaloids have been isolated from natural sources and exhibit potent biological activities. juniperpublishers.com
A promising area of research is the design and synthesis of novel quinazolinone analogues inspired by the structures of these natural products. acs.orgnih.gov This can involve modifying the natural product scaffold to improve its potency, selectivity, or pharmacokinetic properties. By mimicking the structural features of bioactive natural quinazolinones, it may be possible to design novel derivatives of this compound with enhanced therapeutic potential. Microwave technology has been shown to be a valuable tool for the rapid synthesis of such natural product-inspired compounds. ingentaconnect.com
Conclusion
Persistent Challenges and Opportunities for Future Research Directions in the Field
The primary challenge concerning 3-isobutyl-2-methylquinazolin-4(3H)-one is the significant gap in the scientific literature. The absence of dedicated studies means that its physicochemical properties, spectroscopic data, and potential biological activities remain uncharacterized and undocumented. This lack of foundational data is a barrier to any further investigation or potential application of this specific compound.
This challenge, however, presents a clear and substantial opportunity for future research. The field is open for novel investigations to be the first to systematically explore this molecule. Future research directions should focus on the following areas:
Synthesis and Characterization: The initial step would be the development and optimization of a synthetic route for This compound . Standard methods for quinazolinone synthesis, such as the condensation of N-acylanthranilic acids with the appropriate amine or the reaction of a 2-substituted benzoxazinone (B8607429) with an amine, could be adapted. researchgate.net Following a successful synthesis, a complete characterization using modern analytical techniques (including NMR, IR, and mass spectrometry) would be essential to establish a definitive structural and purity profile.
Pharmacological Screening: Given the wide range of biological activities reported for other 2-methyl-3-substituted-quinazolin-4-ones, a broad-based pharmacological screening of This compound is a significant opportunity. researchgate.netnih.gov Such screening could investigate its potential as an:
Anticancer agent: Testing against various cancer cell lines to determine cytotoxicity and potential mechanisms of action, such as kinase inhibition. researchgate.netnih.gov
Antimicrobial agent: Evaluating its efficacy against a panel of pathogenic bacteria and fungi. researchgate.net
Anti-inflammatory agent: Assessing its ability to modulate inflammatory pathways.
Anticonvulsant agent: Investigating its effects in established models of seizure, given the known CNS activity of some quinazolinones. nih.gov
Antiviral agent: Exploring its potential to inhibit viral replication, a property that has been identified in other 2-methylquinazolinone derivatives.
The exploration of This compound represents an untapped area within the well-established field of quinazolinone chemistry, offering a chance to contribute new knowledge and potentially uncover a novel bioactive compound.
Q & A
Q. What are the key steps in synthesizing 3-isobutyl-2-methylquinazolin-4(3H)-one, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted anthranilic acid derivatives with isobutylamine, followed by cyclization and functional group modifications. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and ensure completion. Final purification employs recrystallization or column chromatography to achieve >95% purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1670 cm⁻¹).
- HPLC : Assesses purity (>98% required for biological assays) .
Q. What preliminary biological screening approaches are used for quinazolinone derivatives?
Initial screens focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric methods .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time by 40–60% .
- Temperature Control : Stepwise heating (70–120°C) minimizes side reactions.
- Workflow : High-throughput screening (HTS) identifies optimal reagent ratios .
Q. How to address contradictions in biological activity data across studies?
Discrepancies often arise due to:
- Substituent Effects : Minor structural changes (e.g., halogen vs. methoxy groups) drastically alter target binding.
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. A549) or incubation times.
- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to standardize results .
Q. What advanced analytical methods resolve ambiguities in spectral data for structural confirmation?
- X-ray Crystallography : Provides absolute configuration for chiral centers (e.g., isobutyl group orientation) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
- DSC/TGA : Determines thermal stability and polymorphic forms .
Methodological Recommendations
- Synthetic Challenges : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Data Reproducibility : Pre-screen solvents for purity (HPLC-grade) and degas NMR samples to avoid artifact peaks .
- Biological Assays : Include positive controls (e.g., methotrexate for antifolates) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
